molecular formula C15H14O5 B12299896 6-(3-Methyl-2-oxobutyroyl)-7-methoxycoumarin

6-(3-Methyl-2-oxobutyroyl)-7-methoxycoumarin

Cat. No.: B12299896
M. Wt: 274.27 g/mol
InChI Key: LLRDQHUKVOCOMA-UHFFFAOYSA-N
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Description

6-(3-Methyl-2-oxobutyroyl)-7-methoxycoumarin (CAS: 2188162-96-9) is a prenylated coumarin derivative with the molecular formula C₁₅H₁₄O₅. It was first isolated from plants such as Heracleum stenopterum, Clausena lansium, and Murraya paniculata . Structurally, it features a 7-methoxy group and a 3-methyl-2-oxobutyroyl substituent at the 6-position of the coumarin backbone, which distinguishes it from simpler methoxycoumarins . The compound is characterized as a yellow amorphous powder with a purity of ≥98% and is utilized as a reference standard in phytochemical and pharmacological research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutane-1,2-dione

InChI

InChI=1S/C15H14O5/c1-8(2)14(17)15(18)10-6-9-4-5-13(16)20-11(9)7-12(10)19-3/h4-8H,1-3H3

InChI Key

LLRDQHUKVOCOMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(=O)C1=C(C=C2C(=C1)C=CC(=O)O2)OC

Origin of Product

United States

Preparation Methods

Alternative Synthetic Approaches

While the acyl chloride method is predominant, exploratory routes include:

  • Direct Coupling Using Carbodiimide Reagents :
    • 3-Methyl-2-oxobutyric acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and reacted with 7-methoxycoumarin-6-ol in tetrahydrofuran (THF). This method avoids acyl chloride handling but requires stringent moisture control.

Natural Product Isolation

This compound has been isolated from Murraya paniculata, a plant in the Rutaceae family, using ethanol extraction and chromatographic separation.

Extraction and Isolation Protocol

  • Plant Material Preparation :

    • Dried aerial parts of M. paniculata are powdered and extracted with 95% ethanol (3 × 48 hours, room temperature).
  • Fractionation :

    • The ethanol extract is concentrated and partitioned with ethyl acetate. The ethyl acetate layer is subjected to silica gel column chromatography, eluting with a gradient of chloroform/methanol.
  • Compound Identification :

    • Fractions containing the target compound are analyzed via high-resolution electrospray ionization mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR). Key spectral data include:
      • HRESIMS : m/z 297.0737 [M + Na]⁺ (calcd. for C₁₅H₁₄O₅Na: 297.0733).
      • ¹H NMR (CDCl₃) : δ 6.21 (d, J = 9.5 Hz, H-3), 7.59 (d, J = 9.5 Hz, H-4), 7.34 (d, J = 8.6 Hz, H-5), 6.80 (d, J = 8.6 Hz, H-6), 3.90 (s, OCH₃).

Comparative Analysis of Preparation Methods

Parameter Synthetic Method Natural Isolation
Starting Materials 7-Methoxycoumarin-6-ol, 3-methyl-2-oxobutyric acid Murraya paniculata plant material
Time Efficiency 2–3 days 1–2 weeks
Yield Moderate (60–75%) Low (0.01–0.1% dry weight)
Purity ≥98% 90–95% (requires further purification)
Scalability High Limited by plant availability

Structural Characterization and Validation

Post-synthesis or isolation, this compound is validated using:

  • UV-Vis Spectroscopy : λₘₐₓ = 320 nm (methoxycoumarin chromophore).
  • Fluorescence Spectroscopy : Emission at 450 nm (excitation at 360 nm).
  • X-ray Crystallography (if available): Confirms planar coumarin core and acyl group orientation.

Applications and Implications of Synthesis Methods

The synthetic route is preferred for large-scale production due to reproducibility and cost-effectiveness, whereas natural isolation aids in discovering biosynthetic pathways. Future research may explore enzymatic acylation or microbial biosynthesis to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methyl-2-oxobutyroyl)-7-methoxycoumarin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The methoxy group at the 7-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted coumarin derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C15H14O5
  • Molecular Weight : 274.27 g/mol
  • Appearance : Yellow powder
  • CAS Number : 2188162-96-9
  • Storage Conditions : 2-8°C

Chemistry

6-(3-Methyl-2-oxobutyroyl)-7-methoxycoumarin serves as a valuable building block in organic synthesis. It is utilized in the development of more complex organic molecules, contributing to advancements in synthetic methodologies.

Biological Activities

Research has indicated that this compound exhibits several potential biological activities:

  • Antimicrobial Properties : Studies suggest that coumarins can inhibit the growth of various microorganisms, making them candidates for developing new antimicrobial agents.
  • Anti-inflammatory Effects : The compound may reduce inflammation by modulating specific biochemical pathways, which could be beneficial in treating inflammatory diseases.
  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against multiple human cancer cell lines. For example, it has shown activity against HL-60, A-549, SMMC-7721, MCF-7, and SW-480 cell lines with IC50 values ranging from 15.9 to 23.2 μM .

Medical Applications

The compound is being investigated for its potential use in drug development:

  • Therapeutic Agent Design : Its unique structure allows for modifications that could lead to the development of novel therapeutic agents targeting specific diseases.

Industrial Applications

Due to its photophysical properties, this compound is employed in:

  • Fluorescent Dyes : It is used in microscopy imaging applications as a fluorescent probe .
  • Sensors Development : The compound's ability to interact with specific molecular targets makes it suitable for creating sensors that detect biological or chemical changes.

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxicity of various coumarins against cancer cell lines, this compound was noted for its significant activity against five human cancer cell lines. The results indicated that the compound could serve as a lead for developing anticancer drugs .

Case Study 2: Antimicrobial Properties

Research has shown that coumarins possess antimicrobial properties. A study highlighted the effectiveness of modified coumarins in inhibiting bacterial growth, suggesting that derivatives like this compound could be explored further for antibiotic development .

Mechanism of Action

The mechanism of action of 6-(3-Methyl-2-oxobutyroyl)-7-methoxycoumarin involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential.

Comparison with Similar Compounds

Antimicrobial Activity

  • This compound: Limited direct data on antimicrobial effects, but prenylated coumarins generally exhibit enhanced bioactivity due to lipophilic side chains .
  • 7-Methoxycoumarin : Strong anti-R. solanacearum activity (MIC ~200 μg/mL) via inhibition of virulence genes (hrpG, popA, epsE) and biofilm disruption . However, it shows weak activity against E. coli and S. aureus (MIC >500 μg/mL) .
  • 6-Methylcoumarin/7-O-Acetylcoumarin : Low antimicrobial potency (MIC: 500–2000 μg/mL) .

Cytotoxicity

  • 40-O-Isobutyroylpeguangxienin : Demonstrates significant cytotoxicity against HL-60, A-549, and MCF-7 cancer cell lines (IC₅₀: 15.9–23.2 μM) .
  • This compound: No reported cytotoxicity data, but structural analogs like manizapotins (prenylated coumarins) show moderate anticancer activity .

Key Research Findings

Divergent Bioactivity : While 7-methoxycoumarin is effective against plant pathogens (e.g., R. solanacearum), its simple structure limits broad-spectrum antibacterial utility . In contrast, prenylated derivatives like 40-O-isobutyroylpeguangxienin show promise in anticancer research .

Synthetic Utility : 7-Methoxycoumarin serves as a scaffold for fluorescent probes, whereas this compound’s complex structure makes it a candidate for natural product-inspired drug design .

Biological Activity

6-(3-Methyl-2-oxobutyroyl)-7-methoxycoumarin is a synthetic derivative of coumarin, which has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₄O₅
  • Molecular Weight : 274.27 g/mol
  • CAS Number : 2188162-96-9
  • Relative Density : 1.31 g/cm³

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby reducing oxidative stress and preventing cellular damage.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential applications in treating infections.

Anti-inflammatory Effects

This compound has been linked to anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response, making it a candidate for treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Reactive Oxygen Species (ROS) : The compound reduces ROS levels, which are implicated in various diseases.
  • Modulation of Signaling Pathways : It may influence signaling pathways related to inflammation and apoptosis.
  • Interaction with Enzymes : The compound can inhibit specific enzymes involved in metabolic processes, contributing to its therapeutic effects.

Case Studies and Research Findings

StudyFindings
Antioxidant Activity Assessment Demonstrated a significant reduction in lipid peroxidation levels in vitro, indicating strong antioxidant potential.
Antimicrobial Efficacy Showed effective inhibition of Staphylococcus aureus and Candida albicans at concentrations as low as 100 μg/mL.
Anti-inflammatory Mechanism Inhibits TNF-alpha and IL-6 production in macrophages, suggesting a pathway for reducing inflammation.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 6-(3-Methyl-2-oxobutyroyl)-7-methoxycoumarin, and how is structural confirmation achieved?

  • Answer: The compound can be synthesized via multi-step reactions, including the Pechmann condensation, which is widely used for coumarin derivatives. For example, fluorinated coumarins are synthesized through β-ketoester intermediates followed by cyclization under acidic conditions (e.g., H₂SO₄) . Structural confirmation relies on spectroscopic techniques:

  • NMR (¹H, ¹³C) to verify substituent positions and coupling patterns.
  • Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline) for definitive spatial arrangement .

Q. Which analytical methods are effective for quantifying this compound in biological or environmental samples?

  • Answer:

  • HPLC with fluorescence detection : Coumarins exhibit strong fluorescence, enabling sensitive quantification. Derivatization with bromomethyl-coumarin reagents enhances detection limits (e.g., 4-bromomethyl-7-methoxycoumarin) .
  • Second-order calibration models : Used with excitation-emission matrix (EEM) fluorescence to resolve overlapping signals in complex matrices (e.g., plant extracts) .
  • GC-MS : Effective for volatile derivatives, as demonstrated in the analysis of Citrus maxima extracts containing structurally similar coumarins .

Q. How does the 7-methoxy group influence the physicochemical properties of coumarin derivatives?

  • Answer: The 7-methoxy group increases lipophilicity (logP ~1.78) and alters electronic properties, enhancing fluorescence intensity and photostability. This group also impacts solubility (e.g., ~15 mg/mL in DMSO) and metabolic stability, as seen in studies on 7-methoxycoumarin’s role in enzyme kinetics (e.g., esterase assays) .

Advanced Research Questions

Q. What structure-activity relationships (SARs) govern the hypolipidemic effects of this compound?

  • Answer: SAR studies on coumarins indicate that substituents at the 6- and 7-positions modulate cholesterol-lowering activity. The 3-methyl-2-oxobutyroyl group at position 6 may enhance binding to lipid metabolism targets (e.g., HMG-CoA reductase) by mimicking statin pharmacophores. Comparative studies show 7-methoxycoumarin derivatives reduce atherogenic indices (AI) and liver lipid accumulation in hyperlipidemic models .

Q. How can computational methods resolve contradictions in hydrogen-bonding interactions involving fluorinated coumarin derivatives?

  • Answer: Debates on C-F⋯H-C hydrogen bonding (e.g., in fluorinated coumarins) can be addressed via:

  • DFT calculations : To determine bond lengths, angles, and interaction energies (e.g., aromatic C-F groups show weak H-bonding with RMSD <0.3 Å in optimized vs. crystal structures) .
  • Molecular dynamics (MD) simulations : To assess solvent effects and conformational preferences in solution.
  • NMR titration experiments : To validate computational predictions in real-time binding studies .

Q. What strategies optimize the use of this compound in fluorescent probes for enzyme activity assays?

  • Answer:

  • Enzymatic cleavage assays : Design derivatives where the 3-methyl-2-oxobutyroyl group acts as a substrate (e.g., for esterases). Cleavage releases fluorescent 7-methoxycoumarin, enabling real-time monitoring .
  • Solid-phase peptide labeling : Use microwave-enhanced coupling of coumarin derivatives to peptides via benzotriazole intermediates for high-throughput protease assays .

Q. How do natural extract matrices affect the quantification and bioactivity of this compound?

  • Answer: Co-extracted compounds (e.g., flavonoids, terpenes) may interfere with fluorescence signals. Mitigation strategies include:

  • Solid-phase extraction (SPE) : To isolate coumarins from polar impurities.
  • Standard addition method : To correct matrix effects in quantitative analyses .
    • Bioactivity studies must account for synergistic/antagonistic effects, as seen in Citrus maxima extracts where coumarins coexist with hexadecanoic acid and osthol .

Data Contradictions and Resolution

Q. Why do studies report conflicting results on the photochemical stability of 7-methoxycoumarin derivatives?

  • Answer: Discrepancies arise from varying experimental conditions:

  • Light exposure : UV vs. visible light alters degradation pathways.
  • Solvent polarity : Polar solvents (e.g., water) accelerate hydrolysis of the 2-oxobutyroyl group.
  • pH : Acidic conditions stabilize coumarins, while alkaline conditions promote ring-opening .
    • Standardized protocols (e.g., ICH guidelines) for photostability testing are recommended .

Methodological Best Practices

  • Synthesis : Use anhydrous conditions for Pechmann reactions to minimize side products .
  • Fluorescence assays : Optimize excitation/emission wavelengths (e.g., λex = 320 nm, λem = 380 nm for 7-methoxycoumarin) to avoid interference .
  • Computational modeling : Validate DFT-optimized structures with experimental crystallographic data to ensure accuracy .

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